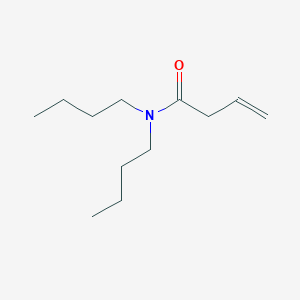

N,N-Dibutylbut-3-enamide

Description

Contextualization within Modern Amide Chemistry and Unsaturated Systems

Amides are fundamental building blocks in chemistry, renowned for their stability and prevalence in everything from polymers to pharmaceuticals. ontosight.ai The field of modern amide chemistry increasingly focuses on activating the typically unreactive amide bond or leveraging the groups attached to it in novel ways. Unsaturated amides, in particular, are of significant interest because they merge the stability of the amide with the versatile reactivity of a carbon-carbon double bond.

N,N-Dibutylbut-3-enamide belongs to a class of compounds known as enamides' close relatives. Unlike their α,β-unsaturated counterparts, where the double bond is conjugated with the carbonyl group, the double bond in a β,γ-unsaturated amide like this compound is isolated. This electronic separation defines its reactivity. Compared to enamines, enamides exhibit greater stability due to the electron-withdrawing nature of the N-acyl group, which reduces the electron density and nucleophilicity of the double bond. beilstein-journals.org This feature makes them more stable and easier to handle while still being sufficiently reactive for a variety of chemical transformations, positioning them as valuable intermediates in synthesis. beilstein-journals.org

Significance of the But-3-enamide Moiety in Synthetic Design

The but-3-enamide moiety is a valuable tool in synthetic design due to its dual functionality. β,γ-Unsaturated amides are considered valuable substrates for numerous functionalization reactions. acs.org The terminal alkene serves as a handle for a wide array of transformations central to modern organic synthesis, including hydroborations, hydrochlorinations, and various metal-catalyzed cross-coupling and metathesis reactions. acs.org

The ability to selectively modify the alkene without disturbing the robust amide group, or vice-versa, allows for stepwise and controlled molecular construction. Furthermore, research has shown that the amide group can direct reactions at the unsaturated chain. For example, methods have been developed for the chemoselective γ-oxidation of β,γ-unsaturated amides by activating the amide group, which then enables a regioselective reaction at the terminal carbon. nih.gov This type of functionalization highlights the synthetic utility of the but-3-enamide scaffold for creating complex, oxygenated structures. The strategic use of enamides in cyclization reactions is also a cornerstone of modern synthesis, providing access to a multitude of nitrogen-containing heterocycles that form the core of many natural products. beilstein-journals.org

Overview of Current Research Trajectories Involving this compound

While this compound is a highly specialized reagent, its synthesis and potential applications align with key research trends in organic chemistry. A notable example of its preparation is found in the research of the Knochel group, which focuses on developing novel organometallic reagents and synthetic methodologies.

Detailed Research Findings:

A specific synthesis of this compound was reported as part of a broader study on the preparation of polyfunctional amides. uni-muenchen.de The synthesis proceeds via the following reaction:

Starting Materials: N,N-dibutylformamide, Zinc Chloride (ZnCl2), Triethylamine (B128534) (Et3N), TMPLi (Lithium 2,2,6,6-tetramethylpiperidide), and Allyl Bromide. uni-muenchen.de

Procedure: N,N-dibutylformamide is mixed with ZnCl2 and Et3N in Tetrahydrofuran (B95107) (THF). A freshly prepared solution of TMPLi is added dropwise at 15 °C, followed by the addition of allyl bromide to yield this compound. uni-muenchen.de

This preparation demonstrates a modern approach to carbon-carbon bond formation for the synthesis of functionalized amides.

Current research on related unsaturated amides suggests several potential trajectories for a compound like this compound. These include:

Substrate for Desaturation: It could serve as a precursor to the corresponding α,β-unsaturated amide, a highly valuable functional group in Michael additions and other conjugate reactions. rsc.org

Advanced Functionalization: The terminal alkene is a prime site for catalytic transformations, such as oxidation or amination, to introduce new functional groups. nih.gov

Cyclization Precursor: Following the trends in enamide chemistry, this compound could be explored as a substrate in novel cyclization cascades to build complex heterocyclic scaffolds. beilstein-journals.org

These trajectories highlight the potential of this compound as a building block in synthetic strategies that prioritize efficiency and the construction of molecular complexity.

Structure

3D Structure

Properties

CAS No. |

920112-93-2 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N,N-dibutylbut-3-enamide |

InChI |

InChI=1S/C12H23NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h6H,3-5,7-11H2,1-2H3 |

InChI Key |

DECBTWHNXADZBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)CC=C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for N,n Dibutylbut 3 Enamide and Its Analogs

Amidation Reactions for But-3-enamide Scaffolds

The formation of the amide bond is one of the most fundamental and frequently performed reactions in medicinal and organic chemistry. nih.gov The synthesis of N,N-Dibutylbut-3-enamide from but-3-enoic acid and dibutylamine (B89481) serves as a representative example to explore various amidation strategies.

Direct amidation involves the condensation of a carboxylic acid and an amine with the elimination of a water molecule. mdpi.com While this approach is highly atom-economical, the direct reaction of but-3-enoic acid and dibutylamine is challenging. The acidic carboxylic acid and the basic amine readily form a stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.puboup.com Overcoming this thermodynamic sink typically requires high temperatures (often exceeding 160 °C) to drive the equilibrium toward the amide product by removing water. encyclopedia.pub

To circumvent the need for harsh conditions, catalytic methods have been developed. Boron-based catalysts, in particular, have emerged as effective promoters for direct amidation. encyclopedia.pub For instance, boric acid can catalyze the amidation of benzoic acid by forming a mixed anhydride (B1165640) in situ, which acts as the acylating agent. sciepub.com More sophisticated borate (B1201080) esters like B(OCH₂CF₃)₃ and boronic acids have also been shown to be highly effective, enabling reactions at lower temperatures. nih.govacs.orgresearchgate.net Process optimization for the synthesis of this compound would involve screening various catalysts, adjusting the temperature, and employing methods for water removal, such as a Dean-Stark apparatus or molecular sieves, to maximize the yield. mdpi.com

Table 1: Optimization of Direct Catalytic Amidation for this compound Hypothetical data based on typical findings for boron-catalyzed direct amidation.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 160 | 24 | 45 |

| 2 | Boric Acid (10) | Toluene | 110 | 16 | 75 |

| 3 | B(OCH₂CF₃)₃ (5) | Toluene | 80 | 8 | 92 |

| 4 | Phenylboronic Acid (10) | tert-Butyl Acetate | 100 | 12 | 88 |

In the absence of a catalyst, thermal amidation remains a viable, albeit energy-intensive, option for robust substrates. encyclopedia.pub A more common and versatile approach, especially at the lab scale, involves the activation of the carboxylic acid to render it more electrophilic. fishersci.co.uk This two-step process first converts but-3-enoic acid into a highly reactive intermediate, which then readily reacts with dibutylamine.

One of the most traditional methods is the conversion of the carboxylic acid to an acyl chloride. But-3-enoyl chloride can be prepared using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with dibutylamine, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, affords this compound in high yield. This procedure is often referred to as the Schotten-Baumann reaction. fishersci.co.uk

Alternatively, a wide array of chemical coupling reagents can activate the carboxylic acid in situ. These reagents avoid the need to isolate the often-sensitive activated intermediate. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. fishersci.co.ukresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The efficiency of these couplings is often enhanced by the addition of nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which form even more reactive activated esters, minimizing side reactions and racemization in chiral substrates. nih.gov

Table 2: Comparison of Coupling Reagents for this compound Synthesis Hypothetical data illustrating typical performance of common coupling reagents.

| Entry | Activating System | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SOCl₂, then Dibutylamine/Et₃N | DCM | RT | 3 | 95 |

| 2 | EDC / HOBt | DMF | RT | 4 | 91 |

| 3 | DCC / DMAP | DCM | RT | 5 | 88 |

| 4 | HATU / DIPEA | DMF | RT | 2 | 94 |

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysis offers powerful alternatives for amide bond formation, often proceeding through different mechanisms than traditional methods and enabling the use of alternative starting materials. nih.gov

While direct amidation of carboxylic acids can be catalyzed by certain oxophilic metals like titanium or zirconium, a more prevalent strategy involves the catalytic amidation of carboxylic acid derivatives, particularly esters. researchgate.net Nickel and palladium catalysts have proven highly effective for the cross-coupling of esters with amines. nsf.gov For the synthesis of this compound, this would involve the reaction of an ester, such as methyl but-3-enoate, with dibutylamine. The proposed mechanism for these transformations often involves the oxidative addition of the ester's C(acyl)–O bond to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by ligand exchange with the amine and subsequent reductive elimination to furnish the amide product and regenerate the catalyst. nsf.gov Iron(III) chloride has also been reported as an inexpensive and effective Lewis acid catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com

Table 3: Transition Metal-Catalyzed Synthesis of this compound from Methyl But-3-enoate Representative data based on literature for Ni- and Pd-catalyzed amidation of esters.

| Entry | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ni(cod)₂ (10 mol%) | IPr (20 mol%) | NaOtBu (1.2 eq) | 80 | 85 |

| 2 | Pd₂(dba)₃ (5 mol%) | SPhos (10 mol%) | K₃PO₄ (1.5 eq) | 100 | 78 |

| 3 | FeCl₃ (15 mol%) | None | None | 80 | 72 |

In transition metal-catalyzed reactions, the choice of ligand is critical to the success and efficiency of the transformation. researchgate.net Ligands coordinate to the metal center, modifying its steric and electronic properties, which in turn influences the catalyst's stability, activity, and selectivity. ubc.ca

For nickel- and palladium-catalyzed amidation reactions, electron-rich and sterically bulky ligands are often required to promote the challenging oxidative addition of the relatively inert C–O bond of an ester. nsf.gov N-heterocyclic carbenes (NHCs), such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as a superior class of ligands for these transformations due to their strong σ-donating ability, which increases the electron density at the metal center and facilitates oxidative addition. nsf.gov Similarly, bulky phosphine (B1218219) ligands, like SPhos, have been designed for cross-coupling reactions and show high activity. researchgate.net The performance of a catalytic system for synthesizing this compound can be fine-tuned by systematically varying the ligand, allowing for optimization of reaction rates and yields.

Table 4: Effect of Ligand on a Ni-Catalyzed Synthesis of this compound Hypothetical results demonstrating the impact of ligand structure on catalytic efficiency.

| Entry | Ligand | Ligand Type | Steric Bulk | Yield (%) |

|---|---|---|---|---|

| 1 | PCy₃ | Phosphine | High | 65 |

| 2 | P(tBu)₃ | Phosphine | High | 72 |

| 3 | IMes | NHC | Moderate | 78 |

| 4 | IPr | NHC | High | 85 |

Organometallic Reagent-Mediated Synthesis of this compound

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles widely used in C–C bond formation. While not typically used to form the amide bond itself, they play a crucial role in the synthesis and modification of unsaturated amides and their analogs.

A key reaction of α,β-unsaturated amides is their interaction with organometallic reagents. These reactions show a strong tendency to proceed via conjugate (1,4-) addition, in contrast to the 1,2-addition that might be expected at the carbonyl carbon. acs.org For example, the reaction of an α,β-unsaturated amide like N,N-dibutylcrotonamide with phenylmagnesium bromide would yield the β-phenyl saturated amide almost exclusively. This reactivity provides a robust method for synthesizing β-substituted propionamide (B166681) derivatives. The reduced electrophilicity of the amide carbonyl, compared to a ketone, disfavors direct 1,2-addition, making conjugate addition the dominant pathway. This methodology is therefore essential for creating analogs of this compound that are substituted at the β-position.

Table 5: Addition of Organometallic Reagents to α,β-Unsaturated Amides Data adapted from studies on the reactivity of unsaturated amides with organometallic reagents.

| Amide Substrate | Organometallic Reagent | Product Type | Yield of 1,4-Adduct (%) |

|---|---|---|---|

| N,N-Dimethylcinnamamide | C₆H₅MgBr | 1,4-Addition | 93 |

| N,N-Dimethylcinnamamide | C₂H₅MgBr | 1,4-Addition | 100 |

| Crotonylpiperidine | C₆H₅MgBr | 1,4-Addition | 95 |

| N,N-Diphenylcinnamamide | CH₃MgI | 1,2-Addition / No Reaction | 0 |

Utilization of Lithium-Based Organometallics in this compound Formation

Organolithium reagents are powerful tools in organic synthesis, serving as potent nucleophiles and strong bases. wikipedia.org Their high reactivity, stemming from the highly polarized carbon-lithium bond, enables the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org The synthesis of amides using organolithium compounds can be approached in several ways, which are adaptable for the formation of this compound.

One common pathway involves the reaction of an organolithium reagent with a disubstituted formamide. For instance, the deprotonation of N,N-diisopropylformamide with t-butyl-lithium at low temperatures can generate a carbamoyl-lithium species, which then reacts with various electrophiles. A potential route to this compound could involve the reaction of an allyl-lithium species with N,N-dibutylformamide.

Alternatively, the nucleophilic character of organolithium reagents is widely used in additions to carbonyl compounds. wikipedia.org A plausible synthesis of the target molecule could involve the reaction of but-3-enoyl chloride with lithium dibutylamide (LiNBu₂), which is readily prepared by the deprotonation of dibutylamine with an organolithium reagent like n-butyllithium (n-BuLi). fishersci.fr

The reaction conditions, including solvent and temperature, are critical. Organolithium reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to control their high reactivity and prevent side reactions. uniurb.it Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break down organolithium aggregates, thereby increasing their reactivity. fishersci.fruniurb.it

Table 1: Potential Lithium-Based Reactions for Amide Synthesis This table presents generalized reactions and conditions based on the known reactivity of organolithium reagents.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Product Type |

| Dibutylamine | But-3-enoyl chloride | n-Butyllithium | THF/Hexane | -78 to 0 | β,γ-Unsaturated Amide |

| Allyl Bromide | N,N-Dibutylformamide | t-Butyllithium | Diethyl Ether | -95 to 25 | β,γ-Unsaturated Amide |

| But-3-enoic acid | Dibutylamine | n-Butyllithium | Toluene | 25 to 110 | β,γ-Unsaturated Amide |

Zinc Organometallics in the Preparation of this compound

Organozinc reagents have become increasingly important in modern organic chemistry due to their remarkable tolerance of a wide variety of functional groups, a consequence of the less polar and more covalent nature of the carbon-zinc bond compared to the C-Li bond. organicreactions.org This chemoselectivity allows for the construction of complex, polyfunctional molecules without the need for extensive use of protecting groups. organicreactions.org

The preparation of functionalized organozinc halides can be achieved through several methods, including the direct insertion of zinc metal into an organic halide or via transmetalation from a corresponding organolithium or Grignard reagent. nih.govnih.gov For the synthesis of this compound, a but-3-enylzinc halide could serve as a key intermediate.

One established method for primary amide synthesis involves the reaction of organozinc halides with trichloroacetyl isocyanate, followed by hydrolysis. nih.gov This method is compatible with various functional groups, including esters and nitriles. nih.gov Adapting this for a secondary amide like this compound would require a different approach, likely involving the reaction of a but-3-enylzinc reagent with a suitable electrophilic aminating agent.

A more direct route would be the coupling of a but-3-enylzinc halide with an N,N-dibutylcarbamoyl chloride. Such cross-coupling reactions are often catalyzed by transition metals like palladium or nickel, which facilitate the formation of the C-C bond. acs.org The presence of lithium chloride is often essential for the efficiency of subsequent coupling reactions involving organozinc reagents prepared by direct insertion. nih.gov

Table 2: General Methods for Amide Synthesis Using Organozinc Reagents This table outlines generalized synthetic strategies adaptable for the target compound.

| Organozinc Reagent | Coupling Partner | Catalyst/Additive | Product Type |

| R-ZnX | Trichloroacetyl Isocyanate | None | Primary Amide |

| R-ZnX | N,N-Dialkylcarbamoyl Chloride | Pd or Ni catalyst | Tertiary Amide |

| R-ZnX | Amide Derivatives | Ni catalyst | Ketone (via amide alkylation) |

Control of Selectivity in Organometallic this compound Syntheses

Achieving high selectivity is a paramount challenge in the synthesis of β,γ-unsaturated amides. The primary issue is controlling the regioselectivity to prevent the formation of the thermodynamically more stable α,β-unsaturated isomer.

In reactions involving organolithium reagents, selectivity can be influenced by factors such as solvent, temperature, and additives. The highly reactive nature of organolithiums can sometimes lead to a lack of selectivity. wikipedia.org However, their strong basicity can be harnessed for regioselective deprotonation of a suitable precursor, followed by reaction with an electrophile to construct the desired framework.

Organozinc reagents offer an advantage in terms of chemoselectivity due to their lower reactivity. organicreactions.org They are less prone to side reactions like enolization when reacting with carbonyl compounds. In transition-metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands is crucial for controlling both chemo- and regioselectivity. For instance, in a hypothetical synthesis involving the coupling of an allylmetal species with a C1 synthon and an amine, the catalyst would play a pivotal role in directing the bond formation to the γ-position of the allyl group.

A straightforward method for the regioselective formation of β,γ-unsaturated amides involves the reaction of unactivated alkenes with carbamoyl (B1232498) chlorides, activated by a silver salt. nih.gov While not an organometallic approach in the traditional sense, it highlights a strategy where an electrophilic species generated in situ directs the regiochemical outcome, a principle that can be applied to designing selective organometallic transformations. nih.gov

Continuous Flow Chemistry Approaches for this compound Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. rsc.orgresearchgate.net Several continuous flow methods have been developed for amide synthesis, which could be adapted for the production of this compound. rsc.orgnih.gov

One common approach is the direct amidation of a carboxylic acid with an amine. In a flow setup, but-3-enoic acid and dibutylamine could be pumped through a heated reactor coil, potentially packed with a heterogeneous catalyst or in the presence of a coupling agent. For example, a solvent-free protocol using a screw reactor has been developed for direct amidation, achieving high conversion over short residence times (30-300 seconds). rsc.org Another method utilizes carbon disulfide as a low-cost coupling agent in the presence of alumina (B75360) as a sustainable Lewis acid catalyst. rsc.org

Mechanochemistry in a continuous flow setup also presents a solvent-free, efficient, and clean route to amides and peptides, with reaction times of only 2-3 minutes at room temperature. digitellinc.com Such systems demonstrate the potential for high-throughput synthesis and scalability, with production rates of up to 100 grams having been demonstrated on a laboratory scale. rsc.orgdigitellinc.com

Table 3: Comparison of Continuous Flow Amidation Methods

| Method | Key Reagents/Setup | Advantages | Typical Yield | Ref. |

| Screw Reactor | EDC·HCl, solvent-free | Fast, efficient, scalable | ~90% | rsc.org |

| Packed-Bed Reactor | Alumina, Carbon Disulfide | Sustainable, reusable catalyst | Excellent | rsc.org |

| Mechanochemical Flow | Jacketed Screw Reactor | Solvent-free, rapid (2-3 min) | 80-90% | digitellinc.com |

| Telescoped Flow | N-acylpyrazole intermediate | Multi-step synthesis in one flow | 50-70% | nih.gov |

Stereoselective and Enantioselective Synthesis Strategies for this compound Derivatives

While this compound itself is achiral, the introduction of substituents on the butene backbone can create stereocenters, opening the door for stereoselective and enantioselective synthesis of its derivatives. Such chiral amides are valuable building blocks in medicinal chemistry and natural product synthesis.

Enamides, which are isomers of β,γ-unsaturated amides, are versatile substrates in stereoselective reactions. For example, palladium-catalyzed hydroamidation of terminal alkynes can produce Z-enamides with high stereoselectivity. organic-chemistry.org Enamides can also be synthesized directly from amides via an N-dehydrogenation process and then used in downstream transformations like cycloadditions. acs.org These methodologies could potentially be adapted to generate chiral enamide precursors that could then be isomerized or further functionalized to yield chiral derivatives of this compound.

A powerful strategy for creating chiral centers is the enantioselective conjunctive cross-coupling reaction. This has been demonstrated in the synthesis of tertiary β-boryl amides from alkenyl boron "ate" complexes and carbamoyl chlorides, using a palladium catalyst with a chiral phosphine ligand (MandyPhos). nih.gov This method establishes a stereocenter while simultaneously constructing the amide framework. Applying this logic, a chiral catalyst could be used to mediate the addition of a nucleophile to a precursor of this compound, thereby setting a stereocenter with high enantiomeric purity.

Furthermore, chiral N-tert-butanesulfinyl imines are excellent electrophiles for the diastereoselective addition of organometallic reagents, including functionalized organolithium compounds, to produce a variety of enantioenriched amino compounds. This strategy could be employed to synthesize chiral amine precursors that are subsequently acylated to form optically active analogs of this compound.

Advanced Reactivity Studies and Mechanistic Elucidation of N,n Dibutylbut 3 Enamide

Reactivity Profiles Governed by the Amide Functionality in N,N-Dibutylbut-3-enamide

The tertiary amide group in this compound is characterized by a planar nitrogen atom, a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance stabilization renders the amide bond robust and generally unreactive compared to other acyl derivatives.

Acyl Substitution and Related Transformations at the Amide Group

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, typically involving a tetrahedral intermediate. masterorganicchemistry.com However, amides are the least reactive among acyl compounds towards this substitution. This low reactivity is attributed to two primary factors:

Resonance Stabilization: The delocalization of the nitrogen lone pair electrons into the carbonyl group creates a partial double bond character in the C-N bond, stabilizing the amide.

Poor Leaving Group: For the substitution to occur, the dibutylamide anion (N(CH₂CH₂CH₂CH₃)₂⁻) would have to depart. This is a very strong base and consequently a very poor leaving group.

Due to these factors, transformations at the acyl carbon of this compound require forcing conditions.

Hydrolysis: The cleavage of the amide bond to yield but-3-enoic acid and dibutylamine (B89481) typically necessitates strong acid (e.g., H₃O⁺) or base (e.g., concentrated NaOH) and elevated temperatures. youtube.com Under basic conditions, the reaction, known as saponification, is effectively irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com

Transamidation: The exchange of the dibutylamino group for another amine is also challenging. While some metal-free and catalyst-driven methods exist, they often require high temperatures or specific promoters. mdpi.com Tertiary amides may follow a different mechanistic pathway than primary or secondary amides in these reactions. mdpi.com

The relative reactivity of common carboxylic acid derivatives is summarized in the table below.

| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |

| Acyl Chloride | Cl⁻ | Highest |

| Acid Anhydride (B1165640) | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Carboxylic Acid | OH⁻ | Moderate |

| Amide | R₂N⁻ | Lowest |

This table illustrates the general reactivity trend in nucleophilic acyl substitution reactions.

Directing Group Effects of the Amide in this compound

The amide functional group can serve as a powerful directing group in transition metal-catalyzed reactions. nih.gov The lone pairs on the carbonyl oxygen can coordinate to a metal center, positioning the catalyst to effect a transformation at a specific site on the molecule. This approach is a cornerstone of modern synthetic methods for selective C-H functionalization. nih.govnih.gov

In the context of this compound, the amide group could plausibly direct reactions at the but-3-ene moiety through the formation of a cyclic pre-transition state.

Intramolecular Cyclizations: The coordination of the amide oxygen to a catalyst could facilitate intramolecular reactions. For example, in a transition metal-catalyzed hydroformylation or hydroacylation, the amide could direct the addition across the double bond to form a five- or six-membered lactam, a heterocyclic ring containing a nitrogen atom. The efficiency of such cyclizations can be influenced by the Thorpe-Ingold effect, where steric hindrance from substituents can accelerate intramolecular reactions by altering bond angles and conformational preferences. wikipedia.orgchem-station.com

Substrate-Directed Reactions: In intermolecular reactions, coordination of the amide to the reagent could control the stereochemical outcome. For instance, during a catalytic hydrogenation or a hydroboration of the double bond, the delivery of hydrogen or the boron reagent could occur from the same face of the molecule as the coordinating amide group, leading to a specific diastereomer. Tertiary amides have been shown to be effective directing groups in enantioselective C-H amination reactions by engaging in hydrogen bonding. researchgate.net

Olefinic Reactivity of the But-3-ene Moiety in this compound

The terminal double bond in this compound is an electron-rich region (a nucleophile) and is susceptible to attack by electrophiles. It can also participate in radical processes and concerted pericyclic reactions.

Electrophilic Addition Reactions to the Double Bond and Subsequent Functionalization

Electrophilic addition is a characteristic reaction of alkenes. The reaction is typically initiated by the attack of the π-electrons of the double bond on an electrophile, forming a carbocation intermediate. This intermediate is then captured by a nucleophile to give the final addition product.

For the terminal alkene in this compound, these additions are expected to follow Markovnikov's rule . This rule states that in the addition of a protic acid HX to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. This proceeds through the more stable carbocation intermediate (in this case, a secondary carbocation at C3 rather than a primary carbocation at C4).

A key exception is the hydroboration-oxidation reaction, which results in an anti-Markovnikov addition of water across the double bond. wikipedia.org This two-step process involves the syn-addition of a borane reagent, followed by oxidation to replace the boron atom with a hydroxyl group. wikipedia.org

| Reaction | Reagent(s) | Predicted Major Product | Regioselectivity |

| Hydrohalogenation | H-Br | N,N-Dibutyl-3-bromobutanamide | Markovnikov |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄ (cat.) | N,N-Dibutyl-3-hydroxybutanamide | Markovnikov |

| Halogenation | Br₂ in CCl₄ | N,N-Dibutyl-3,4-dibromobutanamide | N/A (Addition across C3-C4) |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | N,N-Dibutyl-4-hydroxybutanamide | Anti-Markovnikov |

This table summarizes the expected outcomes of common electrophilic addition reactions on this compound.

Radical Processes Involving the Olefinic Portion of this compound

The olefinic bond can also react via free-radical mechanisms. The most common example is the addition of hydrogen bromide in the presence of peroxides (e.g., benzoyl peroxide). This reaction proceeds via an anti-Markovnikov addition, contrasting with the ionic electrophilic addition.

The mechanism involves the formation of a bromine radical, which adds to the terminal carbon (C4) of the double bond. This generates the more stable secondary radical at C3, which then abstracts a hydrogen atom from HBr to yield the final product, N,N-Dibutyl-4-bromobutanamide.

Another potential radical process is polymerization. In the presence of a radical initiator, the terminal alkene can undergo chain-growth polymerization to form poly(this compound), although this process is generally more efficient for activated alkenes like styrenes or acrylates.

Pericyclic Reactions and Cycloadditions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The but-3-ene moiety of this compound can act as the 2π-electron component (the dienophile) in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): This powerful ring-forming reaction involves the reaction of a conjugated diene (the 4π component) with a dienophile. This compound would be expected to react with electron-rich dienes to form six-membered rings. The reaction is typically stereospecific.

1,3-Dipolar Cycloadditions: In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. This is a highly versatile method for synthesizing complex heterocyclic systems.

| Cycloaddition Type | 4π or 1,3-Dipole Partner | Resulting Ring System |

| [4+2] Diels-Alder | 1,3-Butadiene | Cyclohexene derivative |

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic norbornene derivative |

| 1,3-Dipolar | Phenyl azide (a 1,3-dipole) | Triazoline derivative |

| 1,3-Dipolar | Nitrone (a 1,3-dipole) | Isoxazolidine derivative |

This table provides illustrative examples of potential cycloaddition reactions involving this compound as the 2π component.

Comprehensive Mechanistic Investigations of this compound Transformations

Detailed research into the chemical behavior of this compound is an area of ongoing scientific inquiry. The unique structural features of this molecule, specifically the presence of both an amide functional group and a terminal alkene, give rise to a rich and complex reactivity profile. Understanding the mechanisms of its transformations is crucial for its effective utilization in synthetic chemistry. This section delves into the sophisticated studies aimed at elucidating these mechanisms, focusing on kinetic analysis, the identification of transient species, and the influence of reaction conditions.

Kinetic Studies for Reaction Rate Determination and Pathway Analysis

Kinetic studies are fundamental to understanding the stepwise sequence of a chemical reaction and for determining its rate. For this compound, such studies would involve systematically varying the concentrations of reactants and catalysts, and monitoring the rate at which the products are formed or the starting material is consumed. This data is instrumental in constructing a rate law, which mathematically describes the dependency of the reaction rate on the concentration of each reactant.

For a hypothetical reaction, such as the acid-catalyzed hydration of the double bond in this compound, a kinetic study might yield a rate law of the form:

Rate = k[this compound][H⁺]

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydration of this compound

| Experiment | [this compound] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

Elucidation of Reaction Intermediates and Transition States in this compound Chemistry

The transformation of this compound into its products proceeds through a series of high-energy, transient species known as reaction intermediates and transition states. The direct observation of these species is often challenging due to their short lifetimes. However, their existence can be inferred through a combination of experimental techniques and computational modeling.

Spectroscopic methods, such as in-situ NMR and IR spectroscopy, can sometimes be employed to detect and characterize stable intermediates. For instance, in the aforementioned hydration reaction, a carbocation intermediate would be formed upon protonation of the double bond. While highly reactive, under certain conditions, such as in superacid media, the lifetime of such carbocations can be extended, allowing for their spectroscopic characterization.

Computational chemistry provides a powerful tool for mapping the entire energy landscape of a reaction. By calculating the energies of the reactants, products, intermediates, and transition states, a reaction coordinate diagram can be constructed. This diagram provides a visual representation of the energy changes that occur as the reaction progresses and allows for the identification of the transition state with the highest energy, which corresponds to the rate-determining step.

Solvent and Temperature Effects on this compound Reactivity

The choice of solvent and the reaction temperature can have a profound impact on the rate and outcome of a chemical transformation involving this compound. Solvents can influence the stability of the ground state and transition states through various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

For reactions that involve the formation of charged intermediates, such as the carbocation in the hydration reaction, polar protic solvents like water or ethanol would be expected to increase the reaction rate. This is because these solvents can effectively solvate and stabilize the charged intermediate, thereby lowering the activation energy of the reaction. Conversely, nonpolar solvents would disfavor the formation of charged species, leading to a slower reaction rate.

Temperature also plays a critical role in reaction kinetics, as described by the Arrhenius equation:

k = Ae(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. An increase in temperature generally leads to an increase in the reaction rate, as more molecules will possess the necessary activation energy to overcome the energy barrier of the reaction. By studying the reaction at different temperatures, the activation energy can be determined, providing further insight into the reaction mechanism.

Table 2: Hypothetical Solvent Effects on the Rate Constant for a Reaction of this compound

| Solvent | Dielectric Constant | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetone | 21 | 85 |

| Water | 80 | 1000 |

Strategic Applications of N,n Dibutylbut 3 Enamide in Contemporary Organic Synthesis

N,N-Dibutylbut-3-enamide as a Versatile Synthetic Intermediate

The reactivity of the terminal double bond and the amide functionality in this compound allows for its use in a variety of chemical transformations, positioning it as a valuable intermediate in the synthesis of diverse organic molecules.

Precursor for Complex Organic Structures and Functionalized Amides

This compound serves as a precursor in the synthesis of more complex and functionalized amide structures. A documented synthesis of this compound involves the reaction of N,N-dibutylformamide with allyl bromide in the presence of a zinc chloride and triethylamine (B128534) mixture, followed by the addition of TMPLi (2,2,6,6-tetramethylpiperidyllithium). uni-muenchen.de This method highlights its role as a building block that can be constructed and then further elaborated upon. The terminal alkene is amenable to a wide range of reactions, including but not limited to hydroboration-oxidation to yield terminal alcohols, epoxidation to form reactive epoxides, and various carbon-carbon bond-forming reactions. These transformations introduce new functional groups, converting the relatively simple this compound into more complex and valuable synthetic intermediates.

Below is a table summarizing the synthesis of this compound:

| Starting Material | Reagents | Product |

| N,N-dibutylformamide | 1. ZnCl2, Et3N, THF2. TMPLi3. Allyl bromide | This compound |

Building Block in the Construction of Advanced Chemical Scaffolds

The bifunctional nature of this compound makes it a potential building block for the construction of advanced chemical scaffolds. The terminal alkene can participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to form cyclic structures. Furthermore, the amide moiety can be reduced to the corresponding amine, which can then be used in the construction of nitrogen-containing scaffolds. The ability to selectively manipulate either the alkene or the amide functionality provides chemists with a powerful tool for the stepwise assembly of complex molecular frameworks that are central to drug discovery and materials science.

Utilization in the Synthesis of Diverse Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. This compound can serve as a valuable precursor for the synthesis of a variety of heterocyclic systems. For instance, intramolecular cyclization reactions can be designed to form nitrogen-containing rings. By first functionalizing the terminal alkene, for example, through oxidation to a carboxylic acid or an aldehyde, subsequent intramolecular amidation or reductive amination could lead to the formation of lactams or cyclic amines, respectively. The specific type of heterocycle synthesized can be controlled by the choice of reagents and reaction conditions, offering a versatile strategy for the synthesis of diverse heterocyclic libraries.

Integration of this compound in Polymer Chemistry

The presence of a polymerizable terminal alkene group in this compound suggests its potential utility in the field of polymer chemistry. While specific studies on the polymerization of this compound are not extensively documented, the behavior of structurally similar N,N-dialkyl-substituted acrylamides and related monomers provides a basis for its potential applications.

Monomer Applications in the Development of Advanced Polymeric Materials

This compound could potentially be used as a monomer in the synthesis of advanced polymeric materials. The polymerization of the vinyl group would lead to a polymer with dibutylamide pendant groups. These bulky, hydrophobic side chains would be expected to influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties. By analogy with other N,N-dialkylacrylamides, polymers derived from this compound might exhibit interesting solution behaviors and could find applications as, for example, rheology modifiers, dispersants, or in the formulation of coatings and adhesives.

Copolymerization and Block Copolymer Synthesis Involving this compound

Furthermore, this compound could potentially be used in the synthesis of block copolymers. Block copolymers are known for their ability to self-assemble into ordered nanostructures, which is a property of great interest for applications in nanotechnology, such as in the fabrication of nanoporous membranes, drug delivery vehicles, and advanced coatings. The incorporation of a block derived from this compound could be used to control the morphology and properties of these self-assembled structures.

Functionalization of Polymeric Backbones via this compound Units

The functionalization of polymeric backbones is a critical area of materials science, enabling the modification of polymer properties to suit specific applications. In principle, unsaturated moieties within a polymer chain, such as a but-3-enamide unit, could serve as handles for post-polymerization modification. However, a comprehensive search of available research databases and scientific literature did not yield any specific examples or studies detailing the use of this compound for this purpose.

General strategies for the functionalization of polymers containing unsaturated groups often involve reactions such as thiol-ene coupling, radical additions, or metathesis. These methodologies allow for the introduction of a wide range of functional groups, thereby altering the polymer's solubility, thermal properties, or chemical reactivity. The hypothetical application of these techniques to a polymer incorporating this compound units remains speculative in the absence of direct experimental evidence.

Table 1: Hypothetical Functionalization Reactions on a Polymer Containing this compound Units

| Reaction Type | Reagent | Potential Functional Group Introduced |

| Thiol-ene Coupling | Thiol-containing molecule (e.g., mercaptoethanol) | Hydroxyl group |

| Radical Addition | Alkyl radical source | Alkyl chain |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide ring |

| Hydroboration-Oxidation | Borane followed by oxidation | Hydroxyl group (anti-Markovnikov) |

This table is illustrative of general reactions on unsaturated systems and is not based on documented reactions of this compound-containing polymers.

Diastereoselective and Enantioselective Transformations Guided by this compound

The amide functionality and the adjacent stereocenter in a molecule can exert significant influence on the stereochemical outcome of a reaction. The dibutylamino group in this compound could, in theory, act as a directing group or a source of steric hindrance to guide the approach of reagents, thereby influencing the diastereoselectivity or enantioselectivity of a transformation.

Despite this potential, the scientific literature lacks specific studies that have investigated or reported the use of this compound as a chiral auxiliary or a directing group in stereoselective synthesis. Common strategies in this field often involve the use of well-established chiral auxiliaries or catalysts that have been extensively studied and optimized. The role of the N,N-dibutyl amide moiety in stereochemical control remains an underexplored area of research.

Table 2: Potential Stereoselective Reactions Involving a But-3-enamide Moiety

| Reaction Type | Desired Outcome | Potential Role of Amide Group |

| Asymmetric Dihydroxylation | Enantioselective formation of diols | Directing group for catalyst coordination |

| Diastereoselective Epoxidation | Control of relative stereochemistry | Steric hindrance to guide reagent approach |

| Asymmetric Hydrogenation | Enantioselective reduction of the double bond | Coordination to a chiral metal catalyst |

This table presents potential stereoselective transformations on a generic but-3-enamide structure; no specific data for this compound is available.

Advanced Spectroscopic and Structural Characterization of N,n Dibutylbut 3 Enamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N,N-Dibutylbut-3-enamide

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for a complete structural assignment.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural and Stereochemical Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons in the butyl and but-3-enamide moieties. The vinyl protons of the but-3-enamide group would appear in the downfield region, typically between 5.0 and 6.0 ppm, with complex splitting patterns due to geminal and vicinal couplings. The protons on the carbon adjacent to the carbonyl group (α-protons) would resonate at approximately 2.9-3.2 ppm. The N-butyl groups would show a series of signals corresponding to the four distinct methylene and methyl groups. The protons on the methylene group attached to the nitrogen atom would be expected around 3.3 ppm, with the subsequent methylene groups appearing progressively upfield, and the terminal methyl protons resonating at approximately 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is the most deshielded, appearing around 170 ppm. The olefinic carbons of the but-3-enamide group would be found in the range of 115-140 ppm. The carbons of the N-butyl chains would have characteristic shifts, with the carbon attached to the nitrogen appearing around 45-50 ppm and the terminal methyl carbon at approximately 14 ppm. Due to the presence of rotamers around the amide C-N bond, some peaks in both ¹H and ¹³C NMR spectra may appear broadened or as duplicate sets of signals, particularly at lower temperatures.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structural motifs.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| CH=CH₂ | ~5.8 (m) | ~135 |

| CH=CH ₂ | ~5.1 (m) | ~117 |

| C(=O)CH ₂ | ~3.1 (d) | ~38 |

| N-CH ₂ | ~3.3 (t) | ~48 |

| N-CH₂-CH ₂ | ~1.5 (sextet) | ~30 |

| N-(CH₂)₂-CH ₂ | ~1.3 (sextet) | ~20 |

| CH ₃ | ~0.9 (t) | ~14 |

Application of 2D NMR Techniques for Comprehensive Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for probing the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the vinyl protons and the α-methylene protons of the but-3-enamide moiety, as well as the sequential couplings within the N-butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be particularly useful in determining the preferred conformation around the amide bond, revealing which N-butyl group is cis or trans to the carbonyl oxygen.

X-ray Crystallography for Definitive Structural Determination of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of this compound, which is likely a liquid or low-melting solid at room temperature, can be challenging, derivatization can facilitate crystallization.

Should a crystal structure be obtained, it would provide precise measurements of the amide bond length, which is expected to have partial double bond character. The planarity of the amide group could also be assessed. The crystal packing would reveal any significant intermolecular interactions, such as C-H···O hydrogen bonds, which could influence the solid-state conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the range of 1630-1670 cm⁻¹. The C=C stretching vibration of the terminal alkene would appear around 1640 cm⁻¹. The =C-H stretching of the vinyl group would be observed above 3000 cm⁻¹, while the C-H stretching vibrations of the butyl chains would be in the 2850-2960 cm⁻¹ region. The C-N stretching vibration is expected in the 1400-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl chains are also typically strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | 1630-1670 (Strong, IR) |

| C=C (Alkene) | Stretch | ~1640 (Medium, IR; Strong, Raman) |

| =C-H (Alkene) | Stretch | >3000 (Medium, IR) |

| C-H (Alkyl) | Stretch | 2850-2960 (Strong, IR and Raman) |

| C-N | Stretch | 1000-1400 (Medium, IR) |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of a molecule. For this compound (C₁₂H₂₃NO), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The molecular ion peak ([M]⁺) would be observed, and its fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely include:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a propyl radical (•C₃H₇) from one of the butyl chains.

McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a gamma-hydrogen from a butyl chain to the carbonyl oxygen, followed by the elimination of a neutral butene molecule.

Cleavage of the amide bond: Fragmentation at the C-N bond can also occur.

Loss of the butenyl group: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

Computational Chemistry and Theoretical Modeling of N,n Dibutylbut 3 Enamide

Quantum Mechanical Studies of N,N-Dibutylbut-3-enamide Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(2d,p)), can determine its optimized ground state geometry and electronic properties. researchgate.net

Molecular orbital analysis provides insights into the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. In this compound, the HOMO is expected to be localized on the nitrogen atom and the carbon-carbon double bond, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl group, suggesting this is the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating character, susceptibility to oxidation. |

| LUMO Energy | 0.8 eV | Indicates electron-accepting character, susceptibility to reduction. |

| HOMO-LUMO Gap | 7.3 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule with significant charge separation. |

| Mulliken Charge on N | -0.6 e | Suggests the nitrogen atom is a nucleophilic center. |

| Mulliken Charge on C=O | +0.5 e | Highlights the electrophilic nature of the carbonyl carbon. |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for electronic structure calculations, albeit at a greater computational cost. These methods are particularly useful for studying excited states and reaction mechanisms.

For this compound, ab initio calculations can be employed to investigate photochemical reactions involving the butenyl group or to map out the potential energy surface for reactions such as thermal rearrangements or cycloadditions. For instance, the reaction pathway for an electrophilic addition to the double bond can be modeled to determine the transition state geometry and activation energy, providing a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.govnih.gov For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with other molecules.

The presence of two n-butyl groups attached to the nitrogen atom introduces significant conformational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and reactivity. Key dihedral angles to monitor would be around the N-C(O), C(O)-CH2, and the various C-C bonds of the butyl chains.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can analyze the radial distribution functions to understand the solvation shell structure and calculate the free energy of solvation. These simulations can also reveal how intermolecular forces, such as van der Waals interactions and hydrogen bonding (if applicable with the solvent), dictate the molecule's behavior in solution. rsc.orgrsc.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Conformational Preferences |

| C=C-C-C(O) | Rotation around the C-C single bond adjacent to the double bond. | Gauche and anti conformations are likely to be populated. |

| C-C(O)-N-C(butyl) | Rotation around the amide C-N bond. | Planarity is favored due to amide resonance. |

| C(O)-N-C-C (butyl) | Rotation around the N-C bond of the butyl group. | Staggered conformations (gauche and anti) are expected. |

| N-C-C-C (butyl) | Rotation within the butyl chain. | Primarily staggered conformations to minimize steric hindrance. |

Note: This table outlines the critical dihedral angles that would be analyzed in a molecular dynamics simulation to characterize the conformational landscape.

Prediction of Spectroscopic Parameters for this compound using Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the ¹H and ¹³C chemical shifts. These calculations involve computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts can aid in the assignment of peaks in experimental NMR spectra.

For Infrared (IR) spectroscopy, computational methods can calculate the vibrational frequencies and their corresponding intensities. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the amide, the C=C stretch of the alkene, and the various C-H and C-N stretching and bending modes.

Table 3: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Functional Group Assignment |

| ¹H NMR Chemical Shift (CH=CH₂) | 5.7 - 5.9 ppm | Vinylic protons |

| ¹H NMR Chemical Shift (N-CH₂) | 3.2 - 3.4 ppm | Methylene protons adjacent to nitrogen |

| ¹³C NMR Chemical Shift (C=O) | 170 - 172 ppm | Carbonyl carbon |

| ¹³C NMR Chemical Shift (C=C) | 130 - 135 ppm (CH) and 115 - 120 ppm (CH₂) | Vinylic carbons |

| IR Frequency (C=O stretch) | ~1650 cm⁻¹ | Amide carbonyl |

| IR Frequency (C=C stretch) | ~1640 cm⁻¹ | Alkene |

Note: These are typical ranges for the specified functional groups and would be refined by specific calculations for this compound.

Development of Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netchemrxiv.org For analogs of this compound, QSRR models can be developed to predict their reactivity in specific reactions.

This would involve creating a library of analogous compounds by systematically modifying the structure, for example, by introducing substituents on the butenyl chain or altering the alkyl groups on the nitrogen. For each analog, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological.

The calculated descriptors would then be correlated with experimentally determined or computationally predicted reactivity data (e.g., reaction rates, activation energies) using statistical methods like multiple linear regression or machine learning algorithms. A successful QSRR model could then be used to predict the reactivity of new, untested analogs of this compound, thereby guiding the design of molecules with desired reactivity profiles.

Table 4: Potential Molecular Descriptors for QSRR of this compound Analogs

| Descriptor Class | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the electronic distribution and susceptibility to electrophilic/nucleophilic attack. |

| Steric | Molecular weight, Molecular volume, Surface area, Ovality | Quantifies the size and shape of the molecule, which can influence reaction accessibility. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular structure. |

| Quantum Chemical | Hardness, Electronegativity, Electrophilicity index | Provides insights into the overall reactivity based on DFT principles. |

Note: This table lists examples of descriptors that could be used to build a QSRR model for this class of compounds.

Emerging Research Frontiers and Future Prospects for N,n Dibutylbut 3 Enamide

Development of Novel and Sustainable Synthetic Routes to N,N-Dibutylbut-3-enamide

Traditional methods for amide synthesis often involve the use of stoichiometric activating reagents, leading to significant waste generation. ucl.ac.uk The development of greener and more sustainable routes to this compound is a key area of future research.

Enzymatic Synthesis: Biocatalysis offers a promising green alternative for amide bond formation. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for the amidation of carboxylic acids. nih.gov A potential sustainable route to this compound could involve the direct enzymatic amidation of but-3-enoic acid with dibutylamine (B89481). This method often proceeds under mild conditions and can lead to high yields with minimal purification. nih.gov

Catalytic Direct Amidation: The use of catalysts to promote the direct reaction between a carboxylic acid and an amine is another avenue for sustainable synthesis. Boric acid has been demonstrated as a simple and efficient catalyst for the solvent-free synthesis of amides from carboxylic acids and urea (B33335) or amines. researchgate.netsciepub.com This approach could be adapted for the synthesis of this compound, offering a high-atom-economy process. sciepub.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and efficient production of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purity, while minimizing solvent usage and waste.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

|---|---|---|

| Conventional Acyl Chloride Method | High reactivity, generally good yields. | Use of hazardous reagents (e.g., thionyl chloride), formation of stoichiometric byproducts. |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally benign. nih.gov | Enzyme cost and stability, potential for lower reaction rates. |

| Boric Acid Catalysis | Solvent-free conditions, readily available catalyst, high atom economy. researchgate.netsciepub.com | May require elevated temperatures. |

| Transition-Metal Catalyzed Carbonylation | High atom economy, potential for one-pot synthesis from simple precursors. rsc.org | Requires specialized equipment for handling carbon monoxide, catalyst cost. |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The presence of both an alkene and an amide functional group in this compound suggests a rich and varied reactivity profile that is yet to be fully explored.

Selective C-H Functionalization: Recent advances in C-H activation and functionalization could be applied to this compound to introduce new functional groups at specific positions. For instance, methods developed for the direct C-H trifluoromethylation of α,β-unsaturated amides could potentially be adapted to achieve selective functionalization of the butenyl chain. acs.org

Novel Cycloaddition Reactions: The terminal double bond in this compound makes it a prime candidate for various cycloaddition reactions. Exploration of its participation in [4+2], [2+2], and other cycloadditions could lead to the synthesis of complex cyclic structures with potential biological activity.

Allylic Functionalization: The allylic position of this compound is a key site for reactivity. Research into rhodium-catalyzed allylic amination reactions could be extended to this substrate, providing a direct route to more complex amine-containing molecules. tandfonline.com Furthermore, the development of stereospecific substitution reactions of the allylic C-H bonds could lead to the synthesis of chiral building blocks. acs.orgnih.gov

Table 2: Potential Selective Transformations of this compound

| Transformation | Potential Reagents/Catalysts | Potential Products |

|---|---|---|

| Selective Oxidation | TEMPO/co-oxidant | γ-oxidized-α,β-unsaturated amide. researchgate.net |

| Allylic Amination | Rhodium catalysts, amines | Diamine derivatives. tandfonline.com |

| Metathesis Reactions | Grubbs' or Schrock catalysts | Dimerized or cross-metathesis products. |

| Hydroformylation | Rhodium or cobalt catalysts, CO/H2 | Aldehyde-functionalized amides. |

Advanced Material Science Applications of this compound-Derived Polymers and Composites

The vinyl group in this compound makes it a suitable monomer for polymerization, opening up possibilities for the creation of novel polymers and composites with tailored properties.

Functional Polyamides: Polymerization of this compound could lead to the formation of functional polyamides with pendant butyl groups. These side chains could influence the polymer's solubility, thermal properties, and mechanical strength. The synthesis of such polymers could be achieved through free radical polymerization. uobaghdad.edu.iqresearchgate.net

Biomaterials: Polyamides are known for their excellent mechanical properties and biocompatibility, making them suitable for various biomedical applications such as scaffolds for tissue engineering and membranes. rsc.orgnih.govresearchgate.net Polymers derived from this compound could be functionalized to enhance their biocompatibility or to introduce bioactive moieties.

UV-Curing Polymers: Unsaturated poly(ester amide)s derived from itaconic acid have been investigated for their application as bio-based UV-curing polymers. mdpi.com Similarly, copolymers of this compound could be designed for use in UV-curable coatings and adhesives, offering a more sustainable alternative to traditional materials.

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

The unique structure of this compound makes it a valuable scaffold for interdisciplinary research, particularly in the fields of medicinal chemistry and agrochemicals.

Drug Discovery: Amide-containing molecules are prevalent in pharmaceuticals. researchgate.netnih.gov The unsaturated moiety in this compound provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives that could be screened for various biological activities. For instance, α,β-unsaturated amides have been investigated as potential antifungal agents. nih.govacs.org

Agrochemicals: Many bioactive amides have found applications as agrochemicals. researchgate.net The structural features of this compound could be exploited to develop new classes of herbicides, pesticides, or plant growth regulators.

Chemical Biology: Polyunsaturated fatty acid amides have been used as probes in chemical biology to study various biological processes. rsc.org this compound and its derivatives could be designed as molecular probes to investigate enzyme function or cellular pathways.

The future of research on this compound is bright, with numerous avenues for exploration in sustainable synthesis, novel reactivity, materials science, and interdisciplinary studies. As our understanding of this versatile molecule grows, so too will its potential to contribute to advancements across a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dibutylbut-3-enamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution using diethyl oxalate and n-butylamine under reflux conditions in anhydrous ethanol. Reaction efficiency is optimized by controlling temperature (60–80°C), stoichiometric ratios (1:2 for oxalate:amine), and using molecular sieves to absorb water, minimizing side reactions . GC/MS or HPLC can monitor reaction progress and purity .

Q. What analytical techniques are suitable for characterizing this compound's purity and structural integrity?

- Methodology : Use H/C NMR to confirm the amide backbone and substituents, FT-IR for carbonyl (C=O) and amine (N-H) stretches, and mass spectrometry for molecular ion validation. Purity is assessed via HPLC with a C18 column (acetonitrile/water mobile phase) . Differential Scanning Calorimetry (DSC) determines thermal stability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Store in airtight, amber glass containers under inert gas (e.g., argon) to prevent oxidation. Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Spills require neutralization with activated carbon and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and solvation behavior of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways. Molecular dynamics simulations in explicit solvents (e.g., ethanol, DMSO) assess solvation free energy and diffusion coefficients. InChIKey

HOJQUBUTJHKLKW-UHFFFAOYSA-Nenables database cross-referencing for comparative studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts or IR peaks) for this compound derivatives?

- Methodology : Cross-validate using 2D NMR (e.g., HSQC, COSY) to assign ambiguous peaks. Replicate experiments under controlled humidity/temperature to rule out environmental artifacts. Compare with crystallographic data (if available) or reference spectra from NIST Chemistry WebBook .

Q. How does this compound interact with polymer matrices, and what methods quantify its migration or leaching?

- Methodology : Use Soxhlet extraction with hexane/ethanol (70:30 v/v) to isolate migrated compounds from polymer blends. Quantify via LC-MS/MS with deuterated internal standards. Accelerated aging tests (40°C, 75% RH) simulate long-term stability .

Q. What catalytic systems enhance the regioselective functionalization of this compound?

- Methodology : Screen transition-metal catalysts (e.g., Pd/Cu for C-H activation) in polar aprotic solvents (DMF, THF). Monitor regioselectivity via F NMR if fluorinated probes are used. Kinetic studies under varying pressures/temperatures identify optimal conditions .

Data Analysis and Validation

Q. How can researchers design experiments to validate conflicting literature data on this compound’s solubility profile?

- Methodology : Conduct systematic solubility tests in 10+ solvents (e.g., hexane, DCM, acetone) using gravimetric analysis. Compare results with Hansen solubility parameters and computational predictions (COSMO-RS). Publish raw datasets with detailed metadata (e.g., temperature, purity) to enable reproducibility .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesized this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.